

# (R)-3-(p-Methylphenyl)-beta-alanine literature review and citations

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## Compound of Interest

Compound Name: (R)-3-(p-Methylphenyl)-beta-alanine

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An In-depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine

## Introduction

(R)-3-(p-Methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an amino group attached to the β-carbon (the third carbon atom) of a carboxylic acid. This structural distinction imparts unique conformational properties and resistance to enzymatic degradation, making them highly valuable in medicinal chemistry.<sup>[1][2]</sup> Specifically, β-aryl-β-amino acid derivatives, such as (R)-3-(p-Methylphenyl)-β-alanine, serve as critical scaffolds for the development of novel therapeutics, including peptidomimetics with enhanced biological stability and activity.<sup>[2][3]</sup> This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of (R)-3-(p-Methylphenyl)-β-alanine for researchers and drug development professionals.

## Physicochemical Properties and Identification

The fundamental properties of (R)-3-(p-Methylphenyl)-β-alanine are summarized below. These identifiers are crucial for sourcing, handling, and regulatory documentation.

Property	Value	Source
Chemical Name	(R)-3-Amino-3-(p-tolyl)propanoic acid	[4]
Synonyms	H-D-b-Phe(4-Me)-OH, (βR)-β-Amino-4-methyl-benzenepropanoic acid	[4]
CAS Number	479064-87-4	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	[4]
Molecular Weight	179.22 g/mol	[4]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[4]

## Enantioselective Synthesis and Manufacturing

The primary challenge in synthesizing (R)-3-(p-Methylphenyl)-β-alanine lies in controlling the stereochemistry at the β-carbon to produce the desired (R)-enantiomer exclusively. The development of catalytic asymmetric methods is paramount for efficient and high-purity production.[1]

### Key Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of β-aryl-β-amino acids:

- **Asymmetric Conjugate Addition:** This is one of the most common approaches, involving the addition of a nitrogen nucleophile to a substituted cinnamate derivative in the presence of a chiral catalyst.
- **Catalytic Asymmetric Hydrogenation:** The hydrogenation of enamines using chiral rhodium or ruthenium-based catalysts can produce β-amino acids with high enantioselectivity.[1]

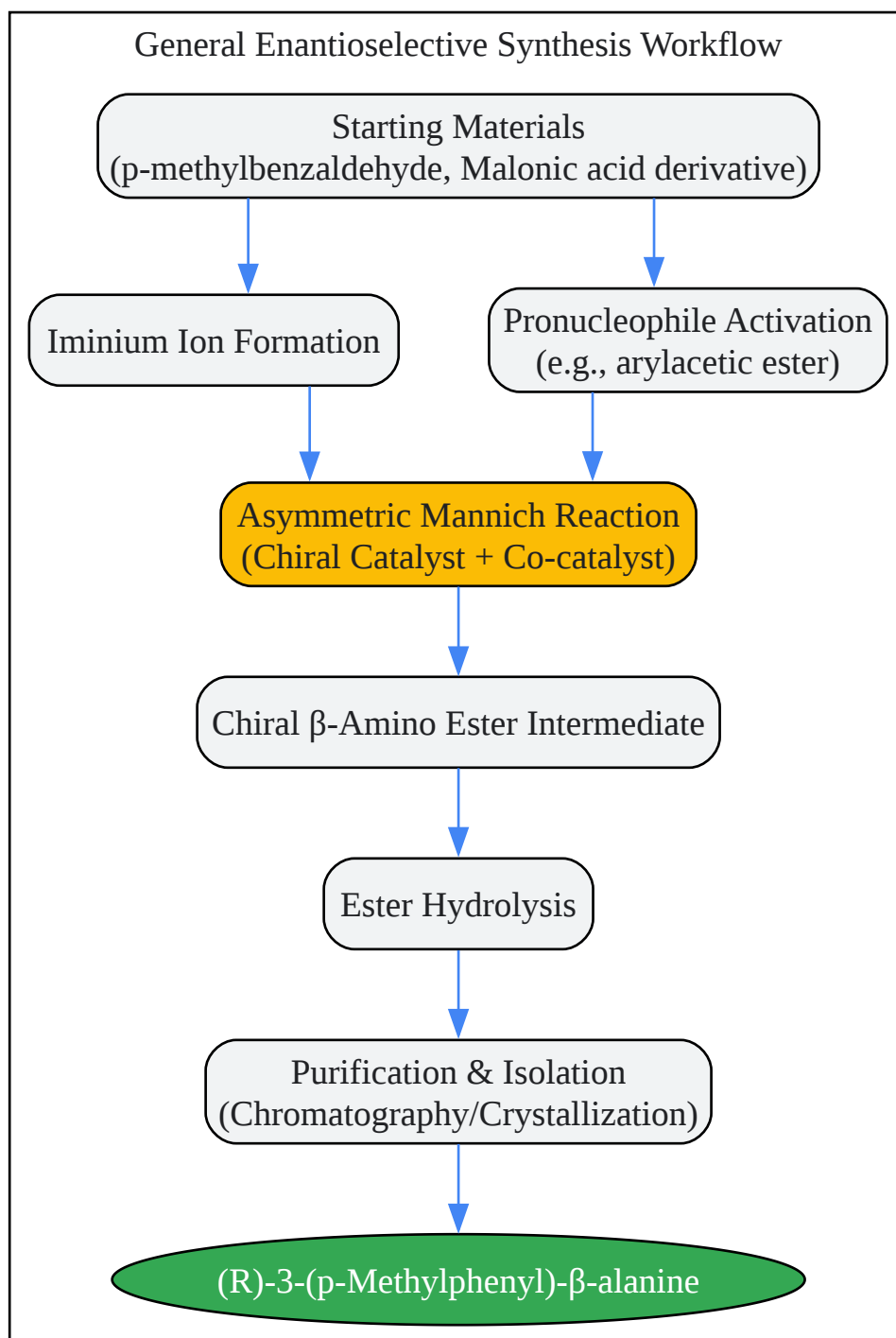
- **Kinetic Resolution:** This method involves the selective reaction of one enantiomer from a racemic mixture, allowing the other to be isolated in high enantiomeric purity. Organocatalysts are often employed for the kinetic resolution of racemic intermediates like N-carbalkoxy-3-substituted isoxazolidin-5-ones.<sup>[6]</sup>

## Exemplary Protocol: Cooperative Isothiourea and Brønsted Acid Catalysis

A highly effective method for producing  $\alpha$ -aryl- $\beta^2$ -amino esters, which are structurally related and utilize similar principles, involves a cooperative catalysis approach. This can be adapted for the synthesis of the target molecule. The causality behind this choice is the high yield and excellent enantioselectivity offered by the dual catalytic system. The isothiourea catalyst activates the pronucleophile, while the Brønsted acid activates the imine electrophile, creating a highly organized transition state that dictates the stereochemical outcome.

### Step-by-Step Methodology:

- **Iminium Ion Formation:** An appropriate hemiaminal ether serves as an in situ precursor to the required iminium ion.
- **Pronucleophile Preparation:** A p-methyl-substituted arylacetic acid ester is used as the pronucleophile.
- **Catalytic Reaction:** The reaction is carried out in the presence of a chiral isothiourea catalyst (e.g., Benzotetramisole, BTM) and a Brønsted acid co-catalyst in an appropriate solvent like THF.<sup>[7]</sup>
- **Workup and Purification:** The reaction is quenched (e.g., with methanol) to yield the methyl ester product, which is then purified using standard chromatographic techniques.<sup>[7]</sup>
- **Hydrolysis:** The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, (R)-3-(p-Methylphenyl)- $\beta$ -alanine.



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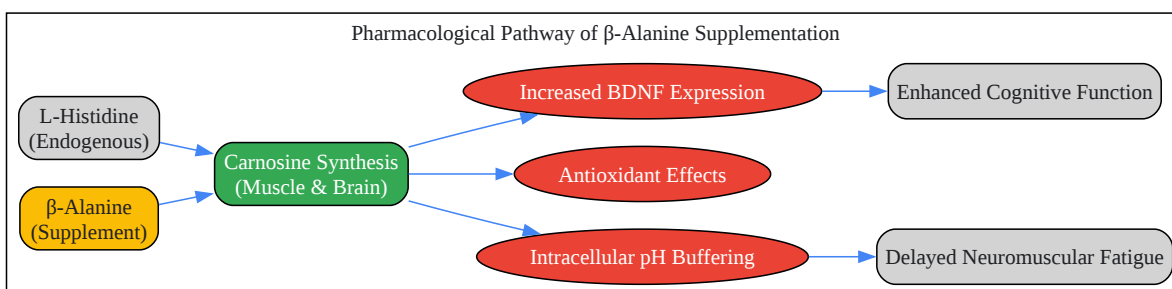
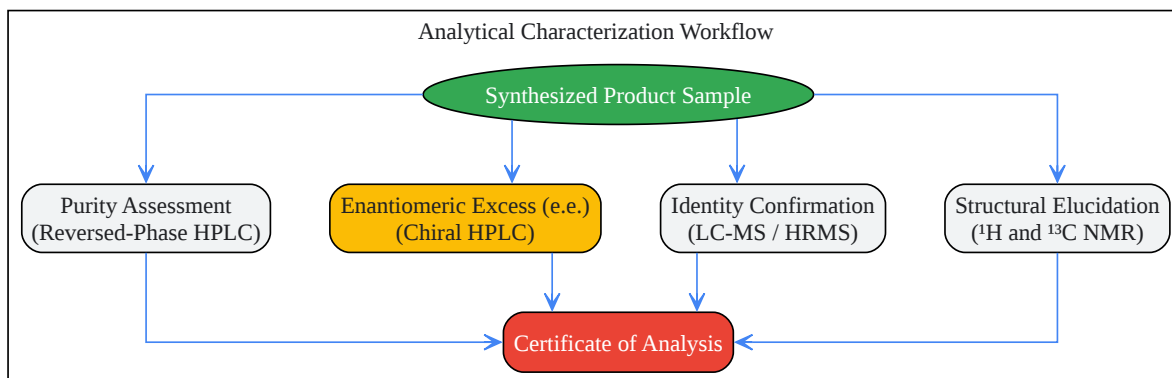
Caption: A generalized workflow for the enantioselective synthesis of the target compound.

## Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the final product, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for quality control.

#### Detailed Methodologies:

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method is used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Purity is assessed by the area percentage of the main peak.
- **Chiral HPLC:** This is the most critical technique for determining the enantiomeric purity (enantiomeric excess, e.e.). A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.
- **Mass Spectrometry (MS):** Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[8\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the various protons and carbons in the molecule.



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